molecular formula C10H12N2O2 B8693912 methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

Cat. No.: B8693912
M. Wt: 192.21 g/mol
InChI Key: WIGXEIWEEOYPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and β-ketoesters can be used to form the naphthyridine core through condensation reactions. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is unique due to its specific ring structure and the presence of the carboxylic acid methyl ester group. This combination imparts distinct chemical properties, making it valuable for specific applications that other naphthyridine derivatives may not fulfill.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-6-12-5-7-4-11-3-2-8(7)9/h5-6,11H,2-4H2,1H3

InChI Key

WIGXEIWEEOYPPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCNCC2=CN=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2 L 3-necked flask equipped with a mechanical stirrer and condenser was placed 7-benzyl-5,6,7,8-tetrahydro-[2,7]naphthyridine-4-carboxylic acid methyl ester (11.28 g, 0.04) in methanol (500 mL). To this solution was added ammonium formate (37.8 g, 0.6 mol) and 10% Pd/C (11 g, 50% water wet). The resulting mixture was stirred and heated to reflux for 15 min. The reaction mixture was filtered through glass microfiber filter paper. The catalyst on filter paper was washed with hot methanol (200 mL). The filtrate was concentrated under reduced pressure to give a solid residue. The residue was purified by flash chromatography over silica gel (120 g) with anhydrous sodium sulfate (15 g) on top packed with hexane. The column was eluted with 100 mL portions of dichloromethane for fractions 1-4, 5% of (10% ammonia in methanol) in dichloromethane for fractions 6-9, and 10% of (10% ammonia in methanol) in dichloromethane for fractions 10-18. All fractions checked by TLC [10% of (10% ammonia in methanol) in dichloromethane]. The product was eluted in fractions 11-16 to give the title compound (6.1 g, 79%) as a light yellow solid. 1H NMR 60 MHz, (CDCl3), δ 8.8 (s, 1H), 8.2 (s, 1H), 4.0 (s, 2H), 3.8 (s, 3H), 3.0 (s, 4H), 1.7 (s, 1H).
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
Quantity
11 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
79%

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